molecular formula C23H15NO6 B2797348 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 903857-91-0

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2797348
CAS No.: 903857-91-0
M. Wt: 401.374
InChI Key: VMHBOBQYQBLFOK-ZBKNUEDVSA-N
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Description

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C23H15NO6 and its molecular weight is 401.374. The purity is usually 95%.
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Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

1. Synthesis and Chemical Structure

The synthesis of this compound typically involves several steps:

Key Synthetic Steps:

  • Formation of the Benzofuran Core: This is achieved through cyclization reactions involving phenolic and aldehyde precursors.
  • Introduction of the Pyridine Ring: A condensation reaction between the benzofuran derivative and a pyridine aldehyde under basic conditions is employed.
  • Formation of the Benzo[d][1,3]dioxole Moiety: This is integrated into the structure through specific coupling reactions.

The final product features a unique structure that combines a benzofuran core with pyridine and benzo[d][1,3]dioxole moieties, contributing to its biological activity.

2.1 Anticancer Activity

Research indicates that compounds containing benzodioxole derivatives exhibit significant anticancer properties. In a study evaluating various benzodioxole derivatives, including those similar to our compound of interest, it was found that:

  • Cytotoxicity Assays: The synthesized compounds were tested on cancer cell lines such as HepG2, HCT116, and MCF7 using the SRB assay. Notably, compounds similar to (Z)-4-methyl-3-oxo showed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent cytotoxicity compared to doxorubicin (7.46 µM for HepG2) .

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46

The mechanism by which (Z)-4-methyl-3-oxo exerts its anticancer effects may involve:

  • Inhibition of Cell Cycle Progression: Studies have shown that certain derivatives can induce cell cycle arrest at the G2-M phase .
  • Apoptotic Pathways: The compound may influence mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 .

3. Other Biological Activities

In addition to anticancer properties, compounds similar to (Z)-4-methyl-3-oxo have been reported to possess other biological activities:

Antioxidant Activity: The antioxidant potential was assessed using in vitro assays like the DPPH method, where certain derivatives exhibited significant free radical scavenging activity .

Anti-inflammatory Effects: Some studies suggest that benzodioxole-containing compounds can reduce inflammation markers in various models .

4. Case Studies

Several case studies highlight the biological efficacy of related compounds:

Study on Anticancer Activity:
A research group synthesized various benzodioxole derivatives and evaluated their cytotoxic effects on liver cancer cells (Hep3B). Among these, compound 2a demonstrated strong cytotoxicity with an IC50 value significantly lower than doxorubicin .

Antioxidant Evaluation:
In another study assessing antioxidant properties, compounds were compared against Trolox in DPPH assays, showing promising results that suggest potential therapeutic applications in oxidative stress-related conditions .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO6/c1-13-7-16(29-23(26)15-4-5-17-18(9-15)28-12-27-17)10-19-21(13)22(25)20(30-19)8-14-3-2-6-24-11-14/h2-11H,12H2,1H3/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHBOBQYQBLFOK-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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